molecular formula C25H21N3O5 B10866771 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid

2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid

Cat. No.: B10866771
M. Wt: 443.5 g/mol
InChI Key: FLTDPZXYFRFCRX-WYMLVPIESA-N
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Description

2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and various functional groups such as methoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid typically involves multiple steps. One common method includes the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to achieve high yield and purity.

Industrial Production Methods

For industrial production, the process may involve the reaction of salicylic acid with salicylamide in the presence of a suitable base and thionyl chloride at reflux temperature . This is followed by the reaction of the intermediate with 4-hydrazinobenzoic acid in an alcoholic solvent at reflux temperature to yield the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing changes in its structure and function . This intercalation can lead to increased DNA melting temperature and viscosity, indicating strong binding interactions. Additionally, the compound may form metal complexes that can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is unique due to its combination of functional groups and its ability to form stable metal complexes

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C25H21N3O5/c1-32-21-13-11-16(15-22(21)33-2)12-14-23-26-24(18-8-4-6-10-20(18)29)28(27-23)19-9-5-3-7-17(19)25(30)31/h3-15,29H,1-2H3,(H,30,31)/b14-12+

InChI Key

FLTDPZXYFRFCRX-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC

Origin of Product

United States

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